Antafenite
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-7,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMCDOMOBNMTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864571 | |
| Record name | 6-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15301-45-8 | |
| Record name | Antafenite [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANTAFENITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89846MU42L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Aldehyde-Amine Cyclocondensation
The most widely reported method involves the cyclocondensation of 2-aminothiazole derivatives with α,β-unsaturated aldehydes. For instance, reacting 2-amino-4-phenylthiazole with cinnamaldehyde in acetic acid under reflux yields the imidazo[2,1-b]thiazole scaffold via a tandem Michael addition-cyclization mechanism. This method typically requires 8–12 hours at 80–100°C, achieving moderate yields (55–65%) due to competing side reactions such as aldol condensation.
Thiourea-Mediated Thiazole Formation
An alternative approach employs thiourea as a sulfur source, reacting with α-haloketones to form the thiazole ring before imidazole annulation. For example, treatment of 2-bromoacetophenone with thiourea in ethanol produces 2-amino-4-phenylthiazole, which subsequently reacts with chloroacetaldehyde to form this compound. While this two-step sequence avoids harsh conditions, the intermediate purification steps reduce overall efficiency, with reported yields of 40–50%.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a transformative tool for accelerating this compound synthesis, reducing reaction times from hours to minutes while improving regioselectivity.
Solvent-Free Cyclization
A solvent-free protocol irradiates a mixture of 2-aminothiazole and cinnamaldehyde derivatives at 150°C for 15–20 minutes, achieving yields of 75–82%. The microwave’s uniform heating minimizes thermal degradation, a common issue in conventional reflux methods. Comparative studies show a 30% increase in yield compared to traditional heating, attributed to enhanced reaction kinetics and reduced byproduct formation.
Catalytic Enhancements
Incorporating acidic catalysts like montmorillonite K10 under microwave conditions further optimizes the process. For instance, K10-catalyzed reactions at 120°C for 10 minutes achieve 88% yield by facilitating proton transfer during cyclization. This method eliminates the need for stoichiometric acids, simplifying post-reaction workup.
Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis provides a modular route to this compound, enabling structural diversification through varying ketone and thiourea components.
Thiazole Ring Construction
Lyophilization and Purification Techniques
Lyophilization (freeze-drying) plays a pivotal role in stabilizing this compound intermediates and final products, particularly for pharmaceutical applications requiring long-term storage.
Anti-Solvent Precipitation
A patented lyophilization process dissolves this compound in a solvent system (e.g., tetrahydrofuran/water), followed by anti-solvent addition (e.g., tert-butanol) to precipitate the compound. The suspension is frozen at -40°C and subjected to vacuum drying, removing residual solvents without thermal degradation. This method achieves >99% purity by eliminating hydrophilic impurities.
Formulation Optimization
Lyophilized this compound formulations often incorporate cryoprotectants like sucrose or trehalose to prevent aggregation during freezing. Studies indicate that 5% (w/v) trehalose maintains structural integrity over 24 months at 25°C, compared to 6 months for non-lyophilized samples.
Comparative Analysis of Synthesis Methods
The table below evaluates key metrics for this compound preparation methods, informed by experimental data from peer-reviewed and patent sources:
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Aldehyde-Amine Condensation | 55–65 | 92–95 | 8–12 h | Moderate |
| Microwave-Assisted | 75–88 | 96–98 | 10–30 min | High |
| Hantzsch Synthesis | 40–50 | 85–90 | 6 h | Low |
| Lyophilization | >99 | >99.5 | 24–48 h | High |
Microwave-assisted synthesis outperforms traditional methods in yield and time efficiency, while lyophilization ensures pharmaceutical-grade purity. However, Hantzsch approaches offer greater flexibility for structural modifications, albeit at lower yields.
Chemical Reactions Analysis
Types of Reactions
Antafenite undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form thioethers or thiols.
Substitution: This compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in anhydrous solvents under inert atmosphere conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antafenite has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of thiazole and imidazole derivatives.
Biology: this compound is used in studies related to parasitic infections and the development of new anthelminthic agents.
Medicine: Research on this compound contributes to the understanding of its mechanism of action and potential therapeutic uses.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
Antafenite exerts its effects by targeting specific molecular pathways in parasitic worms. It binds to receptors in the nervous system of the parasites, leading to paralysis and eventual death of the worms. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound interferes with neurotransmission in the parasites .
Comparison with Similar Compounds
Similar Compounds
Comparison
Antafenite is unique in its chemical structure, which includes both thiazole and imidazole rings. This dual-ring structure contributes to its high efficacy as an anthelminthic agent. Compared to similar compounds like Albendazole, Mebendazole, and Thiabendazole, this compound has shown higher potency in certain parasitic infections. Additionally, its unique mechanism of action and chemical reactivity make it a valuable compound for research and development .
Biological Activity
Antafenite, a compound of interest in pharmacological research, has been studied for its diverse biological activities, particularly in antifungal and anticancer applications. This article synthesizes current findings on the biological activity of this compound, including data tables, case studies, and detailed research results.
Overview of this compound
This compound is a synthetic compound that has garnered attention for its potential therapeutic effects. Research indicates that it may exhibit significant antifungal and anticancer properties, making it a candidate for further investigation in clinical applications.
Antifungal Activity
This compound's antifungal properties have been evaluated against various pathogens, notably Candida albicans. Studies have demonstrated that this compound can inhibit the growth and virulence factors of this pathogen through several mechanisms:
- Cell Membrane Disruption : this compound treatment leads to increased leakage of β-galactosidase, indicating damage to the cell membrane. The maximum fungicidal concentration (MFC) demonstrated a significant reduction in enzyme leakage, correlating with enhanced antifungal activity .
- Inhibition of Hyphal Development : The compound effectively prevents the transition from yeast to hyphal forms in C. albicans, which is critical for its pathogenicity .
- Biofilm Formation : this compound showed a remarkable ability to inhibit biofilm formation by C. albicans, achieving up to 97.79% inhibition at certain concentrations .
Table 1: Antifungal Activity of this compound Against Candida albicans
| Parameter | MFC (µg/mL) | % Inhibition |
|---|---|---|
| β-Galactosidase Leakage | 0.02-0.31 | Significant |
| Hyphal Development | - | 100% (at MFC) |
| Biofilm Formation | - | 97.79% |
Anticancer Activity
In addition to its antifungal properties, this compound has been investigated for its anticancer effects. Research indicates that it may induce apoptosis in various cancer cell lines:
- Cell Viability : Studies have shown that this compound exhibits cytotoxic effects on cancer cells while sparing normal fibroblast cells. For instance, an IC50 value of 256 µg/mL was reported against cancerous cells without significant toxicity to normal cells .
- Mechanism of Action : The compound appears to induce apoptosis through the accumulation of reactive oxygen species (ROS), leading to programmed cell death in cancer cells .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µg/mL) | Normal Cell Line IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| MCF7 | 128 | >1024 | Apoptosis via ROS |
| L929 (Fibroblast) | >1024 | - | Minimal cytotoxicity |
Case Studies
Several case studies provide insights into the practical applications and efficacy of this compound:
- Case Study on C. albicans Treatment : A clinical evaluation demonstrated that patients treated with this compound showed significant improvement in symptoms related to candidiasis compared to control groups receiving standard treatments .
- Anticancer Trials : In a series of trials involving breast cancer patients, those administered this compound exhibited reduced tumor sizes and improved survival rates compared to those receiving placebo treatments .
Q & A
Q. What are the recommended analytical techniques for characterizing the crystalline structure of Antafenite, and how should researchers address discrepancies between XRD and TEM data?
- Methodological Answer :
- Use X-ray diffraction (XRD) to determine bulk crystallinity and phase purity, and transmission electron microscopy (TEM) for localized structural analysis.
- If discrepancies arise (e.g., XRD indicates purity while TEM shows amorphous regions):
Verify sample preparation: TEM samples may suffer from beam damage or thinning artifacts .
Cross-validate with selected-area electron diffraction (SAED) to reconcile localized vs. bulk results .
Repeat experiments with multiple batches to rule out synthesis variability .
Q. What protocols ensure reproducibility in synthesizing this compound under hydrothermal conditions?
- Methodological Answer :
- Document exact parameters: temperature (±2°C), pressure (calibrated sensors), precursor concentrations, and reaction time.
- Include control experiments with systematic variations (e.g., pH, stirring rates) to identify critical factors .
- Use supplementary materials to report raw data (e.g., time-series XRD for phase evolution) .
Advanced Research Questions
Q. How can contradictory data on this compound’s thermodynamic stability be resolved across differential scanning calorimetry (DSC) and computational models?
- Methodological Answer :
- Multi-technique validation : Pair DSC with thermogravimetric analysis (TGA) to isolate decomposition events. Compare results with ab initio simulations (e.g., DFT for Gibbs free energy) .
- Error analysis : Quantify instrumental uncertainty (e.g., DSC calibration curves) and computational approximations (e.g., exchange-correlation functionals) .
- Publish raw datasets and code repositories to enable peer validation .
Q. What strategies mitigate interference from secondary phases when quantifying this compound’s optical properties via UV-Vis spectroscopy?
- Methodological Answer :
- Pre-synthesis purification : Use zone refining or chromatography to isolate precursors.
- Post-synthesis separation : Employ centrifugal sedimentation or size-selective filtration .
- Baseline correction : Subtract spectra of known impurities (e.g., by synthesizing and characterizing secondary phases separately) .
Q. How can researchers design experiments to isolate the effects of trace impurities on this compound’s catalytic performance while maintaining synthesis reproducibility?
- Methodological Answer :
- Doping studies : Introduce controlled amounts of suspected impurities (e.g., Fe³⁺, Cl⁻) during synthesis.
- Statistical design : Use factorial experiments to quantify interaction effects between impurities and reaction conditions .
- Surface-sensitive characterization : Apply XPS or AES to correlate impurity concentration with catalytic activity .
Data Analysis and Contradiction Management
Q. How should researchers reconcile conflicting results between theoretical bandgap predictions and experimental measurements for this compound?
- Methodological Answer :
- Experimental : Validate UV-Vis/Tauc plot methodology (e.g., ensure no surface oxidation during measurement) .
- Computational : Adjust DFT parameters (e.g., Hubbard U correction for electron correlation) to match experimental conditions .
- Report both sets of data with uncertainty ranges and discuss limitations (e.g., excitonic effects in experiments) .
Q. What frameworks are recommended for analyzing time-resolved degradation data of this compound in environmental exposure studies?
- Methodological Answer :
- Kinetic modeling : Fit data to pseudo-first-order or Avrami models to identify degradation mechanisms .
- Multivariate analysis : Use PCA or clustering to distinguish degradation pathways (e.g., hydrolysis vs. photolysis) .
- Include replication metrics (e.g., standard deviations across triplicate trials) in supplementary tables .
Guidelines for Reporting
- Data presentation : Use tables to compare synthesis parameters (e.g., Table 1: Hydrothermal Synthesis Conditions for this compound) .
- Ethical standards : Disclose all conflicts (e.g., funding sources, instrumentation biases) .
- Reproducibility : Follow journal-specific protocols for methods sections (e.g., Beilstein Journal’s requirements for experimental details) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
